molecular formula C6H5NO4 B014978 N-Methoxycarbonylmaleimide CAS No. 55750-48-6

N-Methoxycarbonylmaleimide

Cat. No. B014978
CAS RN: 55750-48-6
M. Wt: 155.11 g/mol
InChI Key: LLAZQXZGAVBLRX-UHFFFAOYSA-N
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Patent
US05262524

Procedure details

To a 1000 ml 3-neck round bottom flask was added 400 ml of ethyl acetate. The flask was placed in an ice bath and the temperature was allowed to drop to about 0° C. To the cooled flask was sequentially added with stirring 7.76 g of maleimide and 8.8 ml of N-methylmorpholine. Then, through an addition funnel was added to the stirring mixture 6.26 ml of methyl chloroformate at a rate so as not to raise the temperature above 3° C. Through the addition funnel was then added 5 ml of ethyl acetate as washing and the washing was added to the reaction mixture. The reaction mixture was stirred for 30 minutes at between 0°-3° C. Thereafter, the reaction mixture was filtered through a Buchner funnel. The flask was washed 2× with 10 ml of ethyl acetate and the washings were also filtered. The resulting precipitate was washed 2× with 10 ml of ethyl acetate. The combined filtrate and washings were extracted with 100 ml of ice cold water, dried (10 g Na2SO4), and evaporated to dryness under reduced pressure. The residue was redissolved in 50-100 ml of ethyl acetate:isopropyl ether (40:60 /v:v) using a water bath at 60° C. The resulting solution was filtered, cooled until crystals appeared. After 30 minutes in an ice bath, the cooled solution and crystals were filtered through a sintered glass funnel and the crystals washed 2× with 20 ml of isopropyl ether. The crystals were vacuum dried overnight, M.P. 61°-63° C.
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
6.26 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.CN1CCOCC1.Cl[C:16]([O:18][CH3:19])=[O:17]>C(OCC)(=O)C>[CH3:19][O:18][C:16]([N:5]1[C:4](=[O:6])[CH:3]=[CH:2][C:1]1=[O:7])=[O:17]

Inputs

Step One
Name
Quantity
7.76 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
8.8 mL
Type
reactant
Smiles
CN1CCOCC1
Step Two
Name
Quantity
6.26 mL
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at between 0°-3° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was placed in an ice bath
CUSTOM
Type
CUSTOM
Details
to drop to about 0° C
ADDITION
Type
ADDITION
Details
To the cooled flask was sequentially added
TEMPERATURE
Type
TEMPERATURE
Details
to raise the temperature above 3° C
WASH
Type
WASH
Details
as washing
ADDITION
Type
ADDITION
Details
the washing was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction mixture was filtered through a Buchner funnel
WASH
Type
WASH
Details
The flask was washed 2× with 10 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
the washings were also filtered
WASH
Type
WASH
Details
The resulting precipitate was washed 2× with 10 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined filtrate and washings were extracted with 100 ml of ice cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (10 g Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in 50-100 ml of ethyl acetate:isopropyl ether (40:60 /v:v)
CUSTOM
Type
CUSTOM
Details
at 60° C
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled until crystals
WAIT
Type
WAIT
Details
After 30 minutes in an ice bath
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the cooled solution and crystals were filtered through a sintered glass funnel
WASH
Type
WASH
Details
the crystals washed 2× with 20 ml of isopropyl ether
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(=O)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.